
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses .
Vorbereitungsmethoden
The synthesis of A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves several steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxyl group is acetylated.
Sulfonation and Elimination: The 11-hydroxyl group is sulfonated and eliminated to form a double bond.
Bromination and Epoxidation: The 9(11)-double bond is brominated and then epoxidized.
Fluorination: The epoxide is treated with hydrogen fluoride to introduce the fluorine atom at the 9-position and form the 11-hydroxyl group.
Dehydrogenation: The final step involves dehydrogenation to form the 1,4-double bond.
Analyse Chemischer Reaktionen
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form 9-fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Halogenation reactions can introduce other halogens at specific positions.
Hydrolysis: The acetate ester can be hydrolyzed to yield the free hydroxyl compound.
Wissenschaftliche Forschungsanwendungen
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is widely used in scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: It is used in studies investigating the mechanisms of steroid hormone action and receptor binding.
Medicine: It is employed in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the synthesis of other corticosteroid derivatives for pharmaceutical applications
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
A)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is compared with other corticosteroids such as:
Prednisolone: Similar in structure but lacks the fluorine atom at the 9-position.
Dexamethasone: Contains additional fluorine atoms and has a higher potency.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.
The presence of the fluorine atom at the 9-position in this compound enhances its anti-inflammatory activity and reduces its mineralocorticoid effects, making it unique among corticosteroids .
Eigenschaften
Molekularformel |
C21H25FO3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h6,8-10,16-18,25H,4-5,7,11H2,1-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
VCSSMGZYACRZHN-OLGWUGKESA-N |
Isomerische SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C |
Kanonische SMILES |
CC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


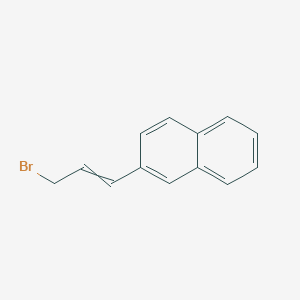

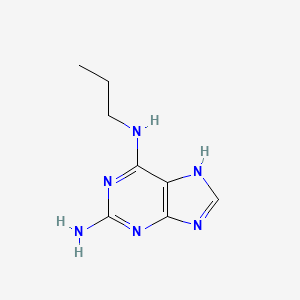

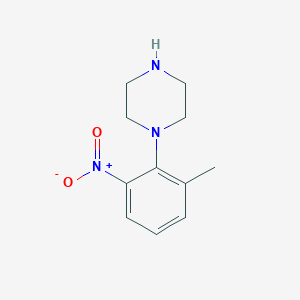
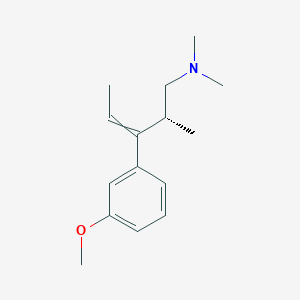
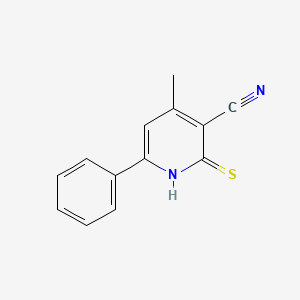

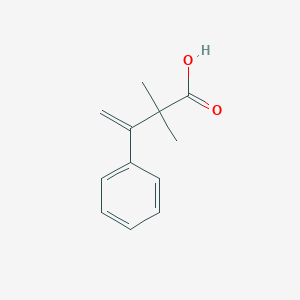
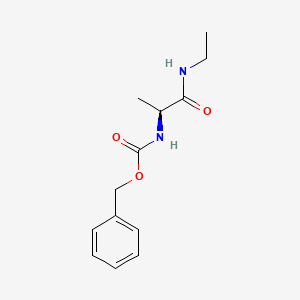
![([1,1'-Biphenyl]-4-yl)(tributyl)stannane](/img/structure/B8537190.png)
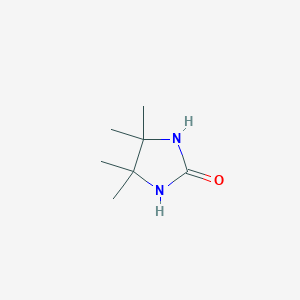
![3-(1H-Pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8537208.png)
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
